12-Oxophytodienoic acid
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Overview
Description
12-Oxophytodienoic acid is a natural product found in Arabidopsis thaliana and Linum usitatissimum with data available.
Scientific Research Applications
1. Role in Jasmonate Biosynthesis
12-Oxophytodienoic acid (12-OPDA) plays a critical role in jasmonate biosynthesis. Research has shown that 12-OPDA is converted by the enzyme 12-oxophytodienoate reductase 3 (OPR3) into a crucial intermediate for the biosynthesis of the plant hormone jasmonic acid (JA). This process is vital for plant responses to environmental stimuli and stress signals such as wounding, UV-light, and pathogen attacks (Schaller et al., 2000), (Stintzi & Browse, 2000).
2. Signaling in Plant Development and Stress Response
12-OPDA functions significantly in plant cell signaling, stress acclimation, and development. It regulates various aspects of plant immunity, seed dormancy, germination, and gene expression, linking it to prostaglandin-like activities in animals (Maynard et al., 2018).
3. Involvement in Plant Defense Mechanisms
Research on 12-OPDA has demonstrated its involvement in plant defense mechanisms against pathogens. The compound mediates mechanotransductory processes and serves as a precursor for jasmonic acid, a mediator of plant herbivore defense (Stelmach et al., 2001).
4. Impact on Insect Physiology
12-OPDA is isomerized in the gut of herbivorous insects, affecting their physiology and potentially influencing their development and interaction with plants. This transformation is achieved by a specific glutathione S-transferase in the insect gut (Dąbrowska et al., 2011), (Shabab et al., 2014).
Properties
Molecular Formula |
C18H28O3 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3- |
InChI Key |
PMTMAFAPLCGXGK-CLTKARDFSA-N |
Isomeric SMILES |
CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)O |
SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Synonyms |
12-oxo-cis-10, cis-15-phytodienoic acid 12-oxo-PDA 12-oxo-phytodienoic acid 12-oxophytodienoate 12-oxophytodienoic acid 8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid OPDA acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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